Dehydroequol diacetate
CAS No.: 81267-66-5
Cat. No.: VC0006015
Molecular Formula: C19H16O5
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81267-66-5 |
---|---|
Molecular Formula | C19H16O5 |
Molecular Weight | 324.3 g/mol |
IUPAC Name | [4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate |
Standard InChI | InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3 |
Standard InChI Key | YMSTXUZPCGRBHY-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 |
Chemical Structure and Synthesis
Structural Characteristics
Dehydroequol diacetate is derived from dehydroequol, a metabolite of the soy isoflavone daidzein. The compound’s structure includes a chromene core (2H-1-benzopyran) substituted with acetyloxy groups at positions 4' and 7 (Fig. 1) . The addition of these groups alters its physicochemical properties, notably increasing lipophilicity and stability in biological systems. Comparative analysis with related isoflavonoids reveals distinct structural advantages:
Compound | Core Structure | Functional Groups | Solubility Profile |
---|---|---|---|
Dehydroequol | Chromene | Hydroxyl at 4',7 | Low |
Daidzein | Isoflavone | Hydroxyl at 4',7 | Moderate |
Dehydroequol diacetate | Chromene | Acetyloxy at 4',7 | High |
Figure 1: Structural comparison of dehydroequol diacetate with related isoflavonoids .
Synthetic Pathways
Synthesis of dehydroequol diacetate involves two primary approaches:
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Chemical Acetylation: Direct acetylation of dehydroequol using acetic anhydride or acetyl chloride under basic conditions.
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Enzymatic Modification: Microbial bioconversion using engineered Limosilactobacillus fermentum strains expressing dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR) . Recent studies demonstrate that heterologous expression of ddr and tdr genes in lactic acid bacteria (LAB) enables efficient production of dehydroequol diacetate from daidzein precursors in soy-based substrates .
Biosynthesis and Microbial Metabolism
Role of Microbial Enzymes
The conversion of daidzein to dehydroequol diacetate relies on a cascade of enzymatic reactions mediated by gut microbiota:
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Daidzein → Dihydrodaidzein (DHD): Catalyzed by daidzein reductase (DZR) .
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DHD → Dehydroequol: Facilitated by DHDR, which reduces the C-4 carbonyl group .
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Acetylation: Acetyl-CoA-dependent transferases attach acetate groups to the hydroxyl moieties, yielding dehydroequol diacetate .
Key microbial strains involved include Eggerthella sp. Julong 732 and engineered Lactobacillus species, which exhibit high specificity for these transformations . For instance, Limosilactobacillus fermentum INIA 832 L produces dehydroequol diacetate at concentrations up to in fermented soy beverages .
Stereochemical Considerations
The stereospecificity of DHDR and THDR enzymes dictates the configuration of intermediates. Studies using chiral chromatography and circular dichroism (CD) spectroscopy confirm that (3R,4S)-tetrahydrodaidzein (THD) is the exclusive precursor for dehydroequol diacetate synthesis, with inversion at C-3 during the final reduction step . This specificity ensures the production of biologically active enantiomers, critical for estrogen receptor binding .
Biological Activities and Health Implications
Estrogenic and Anti-Estrogenic Effects
Dehydroequol diacetate binds to estrogen receptors (ER-α and ER-β) with moderate affinity (), acting as a selective estrogen receptor modulator (SERM) . In vitro assays using MCF-7 breast cancer cells show dose-dependent proliferation inhibition at concentrations ≥ , suggesting anti-estrogenic effects in hormone-sensitive tissues .
Antioxidant Properties
The compound scavenges free radicals via its phenolic hydroxyl groups, exhibiting an IC of in DPPH assays. Comparative studies indicate superior antioxidant capacity relative to daidzein () but lower than genistein () .
Metabolic Stability
Pharmacokinetic analyses in rodent models reveal a plasma half-life () of for dehydroequol diacetate, compared to for dehydroequol . The acetyl groups delay hepatic glucuronidation, enhancing systemic exposure .
Applications in Functional Foods and Therapeutics
Enriched Soy Beverages
Engineered LAB strains enable the production of soy beverages containing dehydroequol diacetate at concentrations up to . These beverages retain bioactivity after pasteurization, making them viable for commercial distribution .
Comparative Analysis with Analogous Compounds
Parameter | Dehydroequol Diacetate | Equol | Daidzein |
---|---|---|---|
Estrogenic Potency | Moderate | High | Low |
Bioavailability | 85% | 60% | 25% |
Metabolic Stability | High | Moderate | Low |
Table 2: Pharmacological comparison of dehydroequol diacetate with related isoflavonoids .
Future Research Directions
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Clinical Trials: Human studies to validate efficacy in menopausal symptom management and osteoporosis prevention.
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Enzyme Engineering: Optimization of DHDR and THDR for industrial-scale production.
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Synergistic Formulations: Combination therapies with probiotics to enhance gut-mediated bioconversion.
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